molecular formula C17H13F3N4O2S B2769600 N-[(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide CAS No. 872621-04-0

N-[(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide

Cat. No.: B2769600
CAS No.: 872621-04-0
M. Wt: 394.37
InChI Key: QMDNXCXCLZGAIL-UHFFFAOYSA-N
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Description

N-[(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a pyridine ring, an oxadiazole ring, and a trifluoromethyl group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide typically involves multiple steps. One common approach starts with the preparation of the 1,3,4-oxadiazole ring, which can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The pyridine-2-ylmethylsulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable pyridine derivative reacts with a thiol or sulfide precursor. The final step involves coupling the oxadiazole intermediate with 3-(trifluoromethyl)benzoyl chloride under basic conditions to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Strong nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide has been explored in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting downstream signaling pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenol: A compound with a nitro group and phenol ring, used in various chemical applications.

    4-Methoxyphenethylamine: A compound with a methoxy group and phenethylamine structure, used as a precursor in organic synthesis.

    Aminopterin: A compound with a pteridine ring, used as a pharmaceutical agent.

Uniqueness

N-[(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide stands out due to its combination of a pyridine ring, oxadiazole ring, and trifluoromethyl group. This unique structure imparts distinct chemical properties, such as enhanced stability, lipophilicity, and the ability to form specific interactions with biological targets, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-[[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O2S/c18-17(19,20)12-5-3-4-11(8-12)15(25)22-9-14-23-24-16(26-14)27-10-13-6-1-2-7-21-13/h1-8H,9-10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDNXCXCLZGAIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CSC2=NN=C(O2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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